molecular formula C8H15BrOS B13191998 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane

3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane

Cat. No.: B13191998
M. Wt: 239.18 g/mol
InChI Key: XMRUGYSBOUZQPX-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane is a brominated oxolane (tetrahydrofuran derivative) featuring a bromomethyl group and a methylsulfanylethyl substituent on the same carbon atom of the oxolane ring. This compound is structurally characterized by:

  • Oxolane core: A five-membered oxygen-containing heterocycle.
  • Bromomethyl group: A reactive leaving group enabling nucleophilic substitution reactions.

Properties

Molecular Formula

C8H15BrOS

Molecular Weight

239.18 g/mol

IUPAC Name

3-(bromomethyl)-3-(2-methylsulfanylethyl)oxolane

InChI

InChI=1S/C8H15BrOS/c1-11-5-3-8(6-9)2-4-10-7-8/h2-7H2,1H3

InChI Key

XMRUGYSBOUZQPX-UHFFFAOYSA-N

Canonical SMILES

CSCCC1(CCOC1)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving diols or other suitable precursors.

    Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Attachment of the Methylsulfanyl Ethyl Group: This step can involve nucleophilic substitution reactions where a suitable ethylating agent reacts with a thiol precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for high yield, and ensuring the purity of the final product through purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The oxolane ring can be reduced under specific conditions to form corresponding alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or thioethers.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Alcohols or other reduced derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the modification of biomolecules or as a building block in drug design.

    Medicine: Could be explored for its biological activity or as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane would depend on its specific application. For example, in nucleophilic substitution reactions, the bromomethyl group acts as an electrophile, facilitating the attack by nucleophiles. In biological systems, the compound could interact with specific enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features and properties of 3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Yield (%) Key Functional Groups
This compound* C₉H₁₅BrOS ~251.19 Bromomethyl, methylsulfanylethyl N/A N/A Oxolane, thioether, bromide
3-(Bromomethyl)tetrahydrofuran C₅H₉BrO 165.03 Bromomethyl N/A N/A Oxolane, bromide
RS 6 (Quinazolinone derivative) C₂₇H₂₁ClN₄O₃ 484.93 Bromomethyl, hydroxybenzylidene 318 75 Quinazolinone, imidazole, bromide
3-(Bromomethyl)-3-(isopropoxy)oxolane C₇H₁₃BrO₂ 217.08 Bromomethyl, isopropoxy N/A N/A Oxolane, ether, bromide
Bakkenolide D C₂₃H₂₈O₆S 456.53 Oxolane, methylsulfanyl, spiroindene N/A N/A Oxolane, thioether, ester
Ethyl 3-(3-bromo-2-methylphenyl)-3-oxopropanoate C₁₂H₁₃BrO₃ 285.14 Aromatic bromide, ketone, ester N/A N/A Aromatic ring, ester, bromide

*Note: Properties for this compound are estimated based on analogs.

Physical and Spectral Properties

  • Melting Points : Brominated oxolanes generally have lower melting points (<150°C) compared to aromatic bromides (e.g., RS 6 at 318°C ), reflecting differences in crystallinity and intermolecular interactions.
  • Spectral Data : Infrared (IR) spectra of bromomethyl compounds typically show C-Br stretching at 500–600 cm⁻¹ , while thioethers exhibit C-S absorption near 600–700 cm⁻¹ . Nuclear magnetic resonance (NMR) would distinguish methylsulfanylethyl protons (δ 2.1–2.5 ppm) from isopropoxy groups (δ 1.2 ppm) .

Research Findings and Trends

Synthetic Utility : Bromomethyl-oxolane derivatives are prioritized in medicinal chemistry for their versatility. For instance, 3-(bromomethyl)-3-(isopropoxy)oxolane is a key intermediate in prodrug synthesis.

Limitations : Bromomethyl groups in aliphatic systems (e.g., oxolanes) are more prone to hydrolysis than aromatic bromides (e.g., ), necessitating careful storage and handling.

Biological Activity

3-(Bromomethyl)-3-[2-(methylsulfanyl)ethyl]oxolane is an organic compound belonging to the oxolane class, characterized by a five-membered cyclic ether structure. Its unique molecular configuration, featuring a bromomethyl group and a methylsulfanyl substituent, suggests potential biological activities that merit investigation. This article reviews the existing literature on its biological activity, focusing on its synthesis, pharmacological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃BrOS, with a molecular weight of approximately 215.18 g/mol. The presence of bromine and sulfur in its structure enhances its reactivity, making it a valuable intermediate in organic synthesis.

Structural Features

FeatureDescription
Molecular FormulaC₉H₁₃BrOS
Molecular Weight215.18 g/mol
Functional GroupsBromomethyl, Methylsulfanyl

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for high yields and purity. Common methods may include halogenation reactions and nucleophilic substitutions that exploit the reactivity of the bromomethyl group.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activities. The bromomethyl group is often associated with enhanced biological activity, potentially increasing the compound's effectiveness against various pathogens. For instance, studies have shown that oxolane derivatives can possess antibacterial properties against Gram-positive and Gram-negative bacteria, making them candidates for further pharmacological exploration .

The biological activity of this compound may involve interactions with biological macromolecules such as proteins and nucleic acids. Preliminary studies suggest that the bromomethyl moiety can facilitate interactions with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of biological pathways. This mechanism is crucial for understanding how this compound might function as a drug candidate.

Future Directions

Further research is necessary to elucidate the specific biological effects and mechanisms of action of this compound. Investigating its pharmacokinetics, toxicity profiles, and interactions with cellular targets will be essential for assessing its viability as a pharmaceutical agent.

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